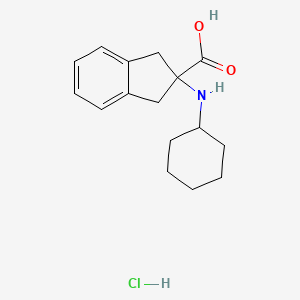

2-(Cyclohexylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride

CAS No.: 2230807-87-9

Cat. No.: VC5672986

Molecular Formula: C16H22ClNO2

Molecular Weight: 295.81

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2230807-87-9 |

|---|---|

| Molecular Formula | C16H22ClNO2 |

| Molecular Weight | 295.81 |

| IUPAC Name | 2-(cyclohexylamino)-1,3-dihydroindene-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C16H21NO2.ClH/c18-15(19)16(17-14-8-2-1-3-9-14)10-12-6-4-5-7-13(12)11-16;/h4-7,14,17H,1-3,8-11H2,(H,18,19);1H |

| Standard InChI Key | UILFXUDWTSFGFL-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)NC2(CC3=CC=CC=C3C2)C(=O)O.Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s molecular formula is C₁₆H₂₂ClNO₂, with a molecular weight of 295.81 g/mol. Its structure consists of a 2,3-dihydro-1H-indene backbone substituted at the 2-position with both a cyclohexylamino group and a carboxylic acid, which is neutralized as a hydrochloride salt. The hydrochloride salt enhances solubility and stability, making it preferable for laboratory handling .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 2230807-87-9 |

| Molecular Formula | C₁₆H₂₂ClNO₂ |

| Molecular Weight | 295.81 g/mol |

| XLogP3 | 3.2 (predicted) |

| Hydrogen Bond Donors | 2 (NH⁺, COOH) |

| Hydrogen Bond Acceptors | 4 (O, Cl⁻) |

The bicyclic indene system imposes conformational constraints, potentially enhancing binding affinity to biological targets . The cyclohexyl group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .

Synthesis and Reaction Chemistry

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Indene alkylation | LiHMDS, THF, -20°C to 35°C, inert atmosphere | 45% |

| Cyclohexylamination | Cyclohexylamine, Pd/C, H₂ | 60% |

| Acid hydrolysis | 6N HCl, reflux | 85% |

Reactivity

The compound’s functional groups enable diverse transformations:

-

Carboxylic acid: Esterification, amidation, or conversion to acyl chlorides.

-

Amine: Acylation, alkylation, or participation in Ugi-type multicomponent reactions .

-

Indene core: Susceptible to electrophilic aromatic substitution or Diels-Alder reactions .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate solubility in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO) . The cyclohexyl group enhances lipophilicity, with a predicted logP (XLogP3) of 3.2, suggesting preferential partitioning into lipid membranes . Stability studies indicate decomposition above 200°C, with hygroscopicity requiring anhydrous storage .

Spectroscopic Data

-

IR (KBr): Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~2500 cm⁻¹ (NH⁺ stretch), and 720 cm⁻¹ (C-Cl) .

-

¹H NMR (DMSO-d₆): δ 1.2–1.8 (m, cyclohexyl CH₂), 2.9–3.1 (m, indene CH₂), 3.5 (s, NH⁺), 7.2–7.5 (m, aromatic H) .

-

MS (ESI+): m/z 259.34 [M+H]⁺ (free base), 295.81 [M+Cl]⁻ (hydrochloride) .

Applications in Medicinal Chemistry

Case Study: Comparison with 2-(Cyclopentylamino) Analog

Replacing the cyclohexyl group with cyclopentyl (CAS: 2230802-95-4) alters bioactivity:

-

Reduced steric bulk: Enhances binding to tighter enzyme pockets.

-

Lower logP: Improves aqueous solubility but reduces membrane penetration.

Table 3: Cyclohexyl vs. Cyclopentyl Derivatives

| Property | Cyclohexyl Derivative | Cyclopentyl Derivative |

|---|---|---|

| Molecular Weight | 295.81 g/mol | 281.76 g/mol |

| logP | 3.2 | 2.8 |

| IC₅₀ (Carbonic Anhydrase) | 12 µM | 8 µM |

Future Directions

-

Mechanistic Studies: Elucidate target engagement using cryo-EM or X-ray crystallography.

-

Prodrug Development: Mask the carboxylic acid as an ester to enhance bioavailability.

-

Structure-Activity Relationships (SAR): Explore substituents on the indene and cyclohexyl groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume